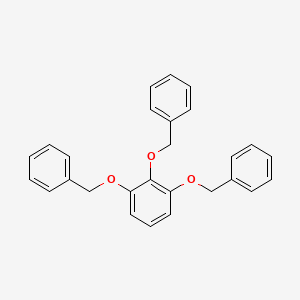![molecular formula C22H18N4O6 B1657050 [2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate CAS No. 5530-95-0](/img/structure/B1657050.png)
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate is a complex organic compound that features a nitro group, a benzoic acid ester, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 4-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazone.
Esterification: The hydrazone is then esterified with 2-ethoxybenzoic acid under acidic conditions to form the ester linkage.
Coupling with Pyridine-4-carbonyl Chloride: The final step involves the coupling of the ester with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate can undergo various types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The pyridine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions.
Major Products
Oxidation: 4-Amino-benzoic acid 2-ethoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenyl ester.
Reduction: 4-Nitrobenzoic acid and 2-ethoxybenzoic acid.
Substitution: Various substituted pyridine derivatives.
科学研究应用
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of novel materials with specific properties.
作用机制
The mechanism of action of [2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The pyridine moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 4-Nitrobenzoic acid
- 2-Ethoxybenzoic acid
- Pyridine-4-carboxylic acid
Uniqueness
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
属性
CAS 编号 |
5530-95-0 |
|---|---|
分子式 |
C22H18N4O6 |
分子量 |
434.4 g/mol |
IUPAC 名称 |
[2-ethoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H18N4O6/c1-2-31-20-13-15(14-24-25-21(27)16-9-11-23-12-10-16)3-8-19(20)32-22(28)17-4-6-18(7-5-17)26(29)30/h3-14H,2H2,1H3,(H,25,27)/b24-14+ |
InChI 键 |
XBUKIBKBTIDLEL-ZVHZXABRSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
手性 SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2Z)-5-(2,4-dimethoxyphenyl)-2-[(4-iodophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1656967.png)
![2-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B1656970.png)
![(4,7,7-Trimethyl-3-bicyclo[4.1.0]hept-4-enyl)methyl 3,5-dinitrobenzoate](/img/structure/B1656971.png)

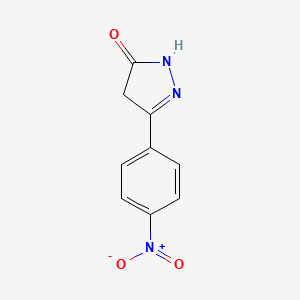
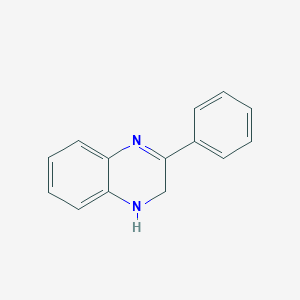

![N-[1-[1-[2-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-oxoethyl]benzimidazol-2-yl]ethyl]-4-methylbenzamide](/img/structure/B1656980.png)
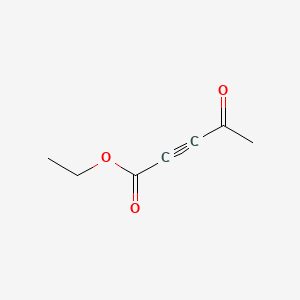
![1,3-Dithiole-2-thione, 4,5-bis[(phenylmethyl)thio]-](/img/structure/B1656983.png)
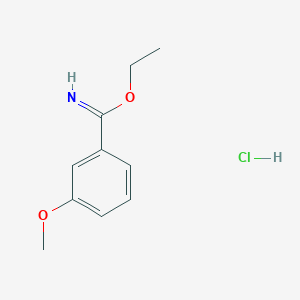
![[2-(N-methylanilino)-2-oxoethyl] 1,3-diphenylpyrazole-4-carboxylate](/img/structure/B1656985.png)
![2-[4-(hydroxymethyl)cyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1656986.png)
